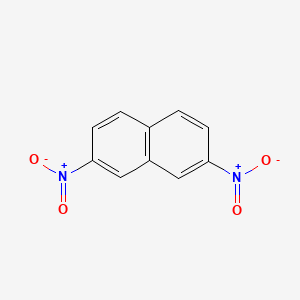

2,7-Dinitronaphthalene

CAS No.: 24824-27-9

Cat. No.: VC1713599

Molecular Formula: C10H6N2O4

Molecular Weight: 218.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24824-27-9 |

|---|---|

| Molecular Formula | C10H6N2O4 |

| Molecular Weight | 218.17 g/mol |

| IUPAC Name | 2,7-dinitronaphthalene |

| Standard InChI | InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H |

| Standard InChI Key | AFDWAIQLYHEUIW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

2,7-Dinitronaphthalene possesses specific physical and chemical properties that are essential for its characterization, handling, and applications. These properties are summarized in Table 1 below:

The nitro groups attached to the naphthalene ring significantly influence the compound's electronic properties, particularly its ability to undergo electron transfer reactions when in its radical anion form . These properties make 2,7-dinitronaphthalene particularly interesting for studies in physical organic chemistry focused on electron transfer processes.

Synthesis Methods

The synthesis of 2,7-dinitronaphthalene involves a multi-step reaction process. According to available literature, a three-step synthesis method has been documented:

-

First step: Treatment with concentrated H₂SO₄ and HNO₃ at temperatures between 80-100 °C

-

Second step: Reaction with tin (II)-chloride, hydrogen chloride, and acetic acid

-

Third step: Treatment with concentrated H₂SO₄ and glacial acetic acid, followed by diazotization and treatment of the diazonium salt solution with Cu₂O and ethanol

This synthetic pathway was reported by Hodgson, Ward, and Whitehurst in the Journal of the Chemical Society (1945, p. 454) . The multi-step approach is necessary to achieve the specific placement of nitro groups at the 2 and 7 positions of the naphthalene ring.

Additionally, it is worth noting that 2,7-dinitronaphthalene itself can undergo further nitration to produce 1,3,6,8-tetranitronaphthalene, demonstrating its potential as a precursor for more complex nitroaromatic compounds .

Electron Transfer Reactions

Intramolecular Electron Exchange

One of the most extensively studied aspects of 2,7-dinitronaphthalene is its electron transfer behavior, particularly in its radical anion form. Research has shown that the radical anion of 2,7-dinitronaphthalene undergoes intramolecular electron exchange reactions that can be studied through Electron Paramagnetic Resonance (EPR) spectroscopy .

The rates of intramolecular electron exchange in the 2,7-dinitronaphthalene radical anion vary significantly depending on the solvent environment:

-

In protic solvents (alcohols): Rate constants range from 9.0 × 10⁵ s⁻¹ (in methanol at 297 K) to 1.7 × 10⁸ s⁻¹ (in propan-2-ol at 361 K)

-

In aprotic solvents: Rate constants range from 1.2 × 10⁸ s⁻¹ (in acetonitrile at 232 K) to 3.7 × 10⁹ s⁻¹ (in dimethylformamide at 342 K)

These electron exchange reactions have been characterized as adiabatic and uniform. The application of Marcus theory and the Rips-Jortner approach to the solvent dependence of the rates has allowed researchers to determine the transferred charge (ze₀) .

An interesting finding is that the value of z (transferred charge) decreases with increasing temperature:

-

In protic solvents: z changes from 1.0 at 260 K to 0.98 at 320 K

-

In aprotic solvents: z changes from 0.58 at 280 K to 0.47 at 340 K

This temperature-dependent behavior has been attributed to the effect of temperature on the asymmetric solvation of the anions . The outer-sphere reorganization energy (λ₀) for 2,7-dinitronaphthalene radical anion was obtained by applying the ellipsoidal cavity model and was found to be strongly dependent on solvent polarity, ranging at 293 K from 57.7 kJ mol⁻¹ in hexamethylphosphoric triamide to 235.8 kJ mol⁻¹ in methanol .

Optical Spectrum Studies

The optical spectrum of the 2,7-dinitronaphthalene radical anion provides additional insights into its electron transfer properties. When generated by Na(Hg) reduction in acetonitrile containing a large excess of cryptand[2.2.2], the radical anion exhibits a Hush-type intervalence charge-transfer band at 1070 nm, estimated to correspond to an off-diagonal matrix coupling element of 310 cm⁻¹ .

The interpolated rate constant for intramolecular electron transfer at 293 K, measured by ESR between 225 and 320 K for this solution, is 3.1(±0.2) × 10⁹ s⁻¹ . Rate constants estimated from the optical parameters using different theoretical approaches yield varying results:

-

Using the Marcus-Hush assumption with parabolic diabatic surfaces: 1.0 × 10⁹ s⁻¹ and 0.11 × 10⁹ s⁻¹

-

Using diabatic surfaces that fit the observed charge-transfer band: 9.6 × 10⁹ s⁻¹ and 3.4 × 10⁹ s⁻¹

These calculations were performed using an electron-transfer distance on the adiabatic surfaces of 6.42 Å. Similar measurements and comparisons were conducted using dimethylformamide and butyronitrile as solvents . The success of simple, classical two-state Marcus-Hush theory in describing these results rules out an electron-hopping mechanism for the electron transfer process .

Comparison with Related Compounds

Studies have compared the electron transfer behavior of the 2,7-dinitronaphthalene radical anion with that of the 1,3-dinitrobenzene radical anion, revealing several key differences:

-

Rate constants for electron transfer are smaller in 2,7-dinitronaphthalene radical anion compared to 1,3-dinitrobenzene radical anion

-

Outer-sphere reorganization energies are larger for 2,7-dinitronaphthalene radical anion

-

Activation parameters were found to be of the same order of magnitude for both radical anions

These comparisons provide valuable insights into how structural differences between these compounds affect their electron transfer properties. The research suggests that the naphthalene backbone in 2,7-dinitronaphthalene introduces distinct electronic effects that influence its behavior compared to benzene-based analogs.

Additionally, UHF calculations predict a planar unsymmetrical gas-phase structure for 1,3-dinitrobenzene radical anion but give serious spin contamination, suggesting challenges in computational modeling of these systems .

Applications and Uses

2,7-Dinitronaphthalene has found specialized applications in analytical chemistry and materials science. The primary documented use is in cyclodextrin distribution capillary electrochromatographic separation of naphthalene compounds .

The compound's electron transfer properties make it valuable for fundamental studies in physical organic chemistry, particularly for understanding electron transfer processes in aromatic systems . These studies contribute to the broader understanding of electron transfer mechanisms, which have implications for the design of molecular electronic devices, sensors, and energy conversion systems.

Additionally, research on "proton sponge" derivatives related to 2,7-dinitronaphthalene has revealed interesting structural properties and coloration effects. For instance, bis(trimethylsilyl)-bis(dimethylamino)naphthalene has been found to have an in-out configuration of the NMe₂ groups in the solid state, representing the first example of its kind in the series of naphthalene proton sponges .

| Safety Parameter | Classification/Statement | Source |

|---|---|---|

| Risk Statements | 52/53 | |

| Safety Statements | 61 | |

| RIDADR | 2811 | |

| WGK Germany | 3 | |

| RTECS | QJ4552500 | |

| Hazard Class | 6.1(b) | |

| Packing Group | III |

The compound is classified under hazard class 6.1(b), which typically indicates toxic substances. The WGK (Water Hazard Class) rating of 3 suggests it poses a severe hazard to water . Users should refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling this compound, and appropriate personal protective equipment and ventilation should be employed.

These pricing data indicate that 2,7-dinitronaphthalene is a relatively expensive specialty chemical, likely due to the complexity of its synthesis and purification processes. Users should note that prices and availability may vary over time.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume